SJB3-019A -

SJB3-019A

Catalog Number: EVT-1533679
CAS Number:
Molecular Formula: C16H8N2O3
Molecular Weight: 276.25
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
SJB3-019A is a potent and novel usp1 inhibitor.  SJB3-019A (IC50 = 0.0781 uM) was 5 times more potent than SJB2-043 in promoting ID1 degradation and cytoxicity in K562 cells. SJB3-019A also increased the levels of Ub-FANCD2 and Ub-PCNA, and decreased the HR activity.
Overview

SJB3-019A, chemically known as 2-(pyridin-3-yl)naphtho[2,3-d]oxazole-4,9-dione, is a small molecule inhibitor that specifically targets the deubiquitylating enzyme Ubiquitin-specific protease 1 (USP1). This compound has garnered attention due to its potential therapeutic applications in various cancers, particularly multiple myeloma and B-cell acute lymphoblastic leukemia. SJB3-019A's mechanism of action involves the inhibition of USP1, leading to the disruption of cellular processes such as DNA repair and apoptosis in cancer cells .

Source and Classification

SJB3-019A was identified through a screening process aimed at discovering novel inhibitors of USP1. It belongs to a class of compounds that modulate protein ubiquitination, a crucial post-translational modification involved in regulating protein degradation, signaling, and cellular responses. The compound has been characterized for its selectivity and efficacy against USP1 compared to other deubiquitylating enzymes .

Synthesis Analysis

Methods and Technical Details

The synthesis of SJB3-019A involves multi-step organic reactions that typically include the formation of the naphthoquinone structure and subsequent functionalization to introduce the pyridine moiety. While specific synthetic pathways are proprietary, the general approach includes:

  1. Formation of Naphthoquinone: Starting from commercially available precursors, the naphthoquinone core is synthesized through cyclization reactions.
  2. Pyridine Introduction: The pyridine ring is introduced via electrophilic substitution or coupling reactions.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity suitable for biological testing.

Characterization of the synthesized compound is typically performed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.

Chemical Reactions Analysis

Reactions and Technical Details

SJB3-019A primarily functions by inhibiting the activity of USP1 through irreversible binding. Key reactions include:

  1. Binding to USP1: The compound forms a covalent bond with the active site cysteine residue of USP1, effectively blocking its ability to cleave ubiquitin from substrate proteins.
  2. Inhibition Assays: Various assays such as Ub-AMC assays and K48-linked tetraubiquitin chain cleavage assays have demonstrated that SJB3-019A inhibits USP1 with over 90% efficacy at concentrations around 1 μM .

These reactions are crucial for understanding how SJB3-019A disrupts cellular pathways involved in cancer cell survival.

Mechanism of Action

Process and Data

The mechanism by which SJB3-019A exerts its effects involves several steps:

  1. Inhibition of DNA Repair: By inhibiting USP1, SJB3-019A prevents the deubiquitination of key proteins involved in DNA repair mechanisms, leading to increased genomic instability in cancer cells .
  2. Induction of Apoptosis: The compound triggers apoptotic pathways in cancer cells by affecting the ID1/AKT signaling pathway, resulting in cell cycle arrest and increased apoptosis rates in treated cells .
  3. Synergistic Effects: When combined with other therapeutic agents such as bortezomib or lenalidomide, SJB3-019A has shown enhanced anti-cancer activity, suggesting potential for combination therapies in clinical settings .
Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but may be sensitive to light or moisture.
  • Reactivity: Reacts specifically with cysteine residues in target proteins, highlighting its role as an irreversible inhibitor.

Data from kinetic studies indicate that SJB3-019A has favorable pharmacokinetic properties but requires optimization for improved metabolic stability .

Applications

Scientific Uses

SJB3-019A is primarily investigated for its potential applications in oncology:

  1. Cancer Research: As a specific inhibitor of USP1, it serves as a valuable tool for studying ubiquitin-mediated signaling pathways in cancer biology.
  2. Therapeutic Development: Its ability to induce apoptosis in multiple myeloma and B-cell acute lymphoblastic leukemia makes it a candidate for further development into clinical therapies.
  3. Combination Therapy Studies: Ongoing research explores its use alongside established chemotherapeutic agents to enhance treatment efficacy against resistant cancer cell lines .
Chemical and Pharmacological Profile of SJB3-019A

Structural Characterization and Molecular Properties

SJB3-019A (CAS No. 2070015-29-9) is a potent small-molecule inhibitor targeting ubiquitin-specific protease 1 (USP1), with the chemical formula C₁₆H₈N₂O₃ and a molecular weight of 276.25 g/mol. Structurally, it features a naphtho[2,3-d]oxazole-4,9-dione core conjugated with a pyridin-3-yl moiety, as depicted by its canonical SMILES notation: O=C1C2=C(OC(C3=CC=CN=C3)=N2)C(C4=CC=CC=C41)=O [1] [3]. The compound typically presents as a light yellow to yellow solid and exhibits a planar, polycyclic architecture that facilitates interactions with the catalytic cleft of USP1 [3]. Its melting point and logP values remain uncharacterized in the literature, but its conjugated system contributes to UV-Vis absorption maxima suitable for spectroscopic quantification [6].

Table 1: Molecular Properties of SJB3-019A

PropertyValue
CAS Number2070015-29-9
Molecular FormulaC₁₆H₈N₂O₃
Molecular Weight276.25 g/mol
AppearanceLight yellow solid
SMILESO=C1C2=C(OC(C3=CC=CN=C3)=N2)C(C4=CC=CC=C41)=O
Solubility (DMSO)≥10 mg/mL

Synthesis and Optimization Strategies

The synthesis of SJB3-019A originates from scaffold optimization efforts targeting USP1 inhibition. Early analogs like SJB2-043 exhibited moderate potency, but structural refinements—including the introduction of electron-withdrawing groups and rigidification of the central core—yielded SJB3-019A with 5-fold enhanced activity [1] [6]. While detailed synthetic routes are proprietary, retrosynthetic analysis suggests condensation of 2,3-dichloronaphthoquinone with 3-aminopyridine forms the oxazole ring, followed by chromatographic purification [3]. Recent advancements focus on nanodelivery formulations to address solubility limitations. For example, SJB3-019A encapsulated in MIL-100(Fe)-PEGTK nanoparticles (a metal-organic framework coated with ROS-responsive polyethylene glycol-thioketal) enhances aqueous dispersibility and enables targeted renal delivery in hypertensive nephropathy models [6]. This nanocarrier system leverages the mesoporous structure of MIL-100(Fe) for high drug loading (30 mg/mL) and PEGTK for stimulus-responsive release under oxidative stress [6].

Biochemical Selectivity and Target Affinity

SJB3-019A acts as a competitive inhibitor of USP1, exhibiting an IC₅₀ of 78.1 nM for ID1 degradation in K562 leukemic cells [1] [2]. Mechanistically, it blocks USP1-mediated deubiquitination, leading to proteasomal degradation of key substrates:

  • ID1: Degradation disrupts ID1-mediated blockade of hematopoietic differentiation [5] [8].
  • FANCD2/PCNA: Accumulation of ubiquitinated forms (Ub-FANCD2 and Ub-PCNA) impairs DNA damage repair and homologous recombination [1] [2].

Selectivity profiling against related deubiquitinases reveals minimal inhibition of USP5, UCH-L1, UCH-L3, and USP12/46 at concentrations ≤1 μM, underscoring >12-fold selectivity for USP1 [5]. Cellular efficacy extends beyond leukemia, with nanomolar IC₅₀ values in solid tumor models:

  • 93–122 nM: Growth inhibition in NSCLC lines (EBC-1, NCI-H1703, NCI-H1975) [1].
  • 281–662 nM: Activity in KRAS-mutant lines (A549, NCI-H23) [1].

Table 2: Cellular Activity of SJB3-019A Across Cancer Models

Cell LineCancer TypeIC₅₀ (Proliferation)Key Mechanism
K562Chronic Myeloid Leukemia78.1 nMID1 degradation
EBC-1NSCLC (KRAS wild-type)122 nMCell cycle arrest
NCI-H1703NSCLC (KRAS wild-type)93 nMApoptosis induction
A549NSCLC (KRAS mutant)662 nMUb-FANCD2 accumulation
Sup-B15B-cell acute lymphoblastic leukemia320 nM*ID1/AKT pathway suppression

*Approximate value derived from dose-response curves in primary B-ALL cells [8].

Downstream pathways modulated include:

  • ID1/AKT suppression: In B-ALL, SJB3-019A downregulates p-AKT, inducing apoptosis [8].
  • Ferroptosis activation: In renal cells, USP1 inhibition upregulates PTGS2/CHAC1 and depletes GPX4, sensitizing to oxidative stress [6].

Physicochemical Stability and Solubility Analysis

SJB3-019A displays poor aqueous solubility but high stability in DMSO (≥10 mg/mL at 10 mM), necessitating stock solutions in anhydrous DMSO for in vitro studies [3] [6]. Lyophilized solid remains stable for 2–3 years at -20°C, though solutions in DMSO are recommended for use within 1 year at -20°C due to hydrolysis risks [1] [3]. The compound is insoluble in water and ethanol, limiting its bioavailability in unmodified forms [3].

To address these challenges, nanoformulations like SJB3-019A@MIL-100-PEGTK significantly enhance solubility and renal accumulation. This system exhibits:

  • pH/ROS-responsive release: 80% drug release within 48 hours under high ROS conditions (simulating hypertensive nephropathy) vs. <20% under physiological pH [6].
  • Stability in circulation: PEGTK coating prevents aggregation and extends half-life in vivo [6].

Table 3: Solubility and Stability Profiles

PropertyValueExperimental Context
DMSO solubility10 mg/mL (36.2 mM)Stock solution for in vitro
Water solubilityInsolubleKinetic solubility assay
Ethanol solubilityInsolubleSolvent screening
Solid stability2–3 years at -20°CLong-term storage
Solution stability1 year at -20°C (DMSO)Accelerated degradation study
NanoformulationMIL-100-PEGTK (30 mg/mL loading)Hypertensive nephropathy model

Properties

Product Name

SJB3-019A

Molecular Formula

C16H8N2O3

Molecular Weight

276.25

SMILES

O=C(C1=C2OC(C3=CN=CC=C3)=N1)C4=CC=CC=C4C2=O

Synonyms

2-(pyridin-3-yl)naphtho[2,3-d]oxazole-4,9-dione

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.